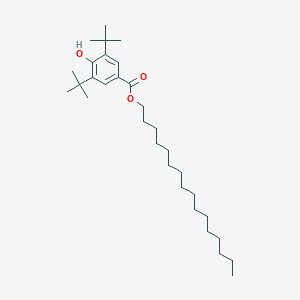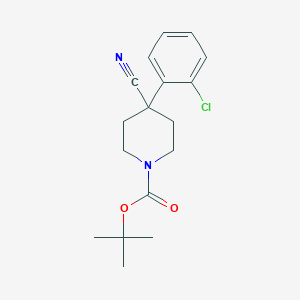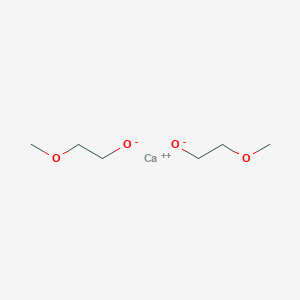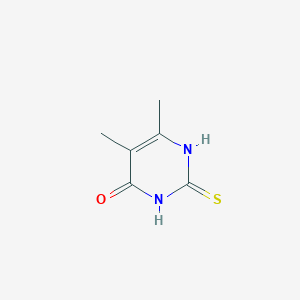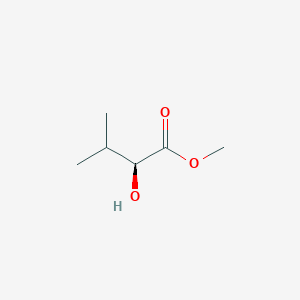
Orange de cuve 3
Vue d'ensemble
Description
4,10-Dibromoanthanthrone is a synthetic organic colorant with a scarlet or orange-red hue . It is an anthraquinone derivative, first synthesized in 1913 as a vat dye, C.I. Vat Orange 3 (C.I. 59300), and later also used as a pigment, C.I. Pigment Red 168 .
Synthesis Analysis
A series of dibenzannulated phenyl-annulated [4,2]peri-acenoacenes have been synthesized in three straightforward steps from 4,10-dibromoanthanthrone . The phenyl bisannulation of [4,2] peri-acenoacene provides extra stability by increasing the overall aromatic character of the molecules .Molecular Structure Analysis
The molecular formula of 4,10-Dibromoanthanthrone is C22H8Br2O2 . It is an anthraquinone derivative with bromine atoms at the 4,10-positions .Chemical Reactions Analysis
New p-type, n-type, and ambipolar molecules were synthesized from commercially available 4,10-dibromoanthanthrone dye . Substitution at the 4,10- and 6,12-positions with different electron-rich and electron-poor units allowed the modulation of the optoelectronic properties of the molecules .Physical And Chemical Properties Analysis
The molar mass of 4,10-Dibromoanthanthrone is 464.112 g·mol−1 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Stockage d'énergie électrochimique
L'Orange de cuve 3, également connue sous le nom de 4,10-Dibromoanthanthrone, a été identifiée comme un matériau de cathode organique rentable pour le stockage d'énergie électrochimique. Les chercheurs ont découvert que ce composé peut être facilement synthétisé à partir de colorants disponibles dans le commerce et présente des performances et une stabilité prometteuses dans les batteries secondaires .
Matériaux photoélectriques
Des dérivés de l'this compound ont été synthétisés et caractérisés pour leur utilisation potentielle comme matériaux photoélectriques. Ces dérivés présentent des propriétés qui pourraient être bénéfiques dans le développement de dispositifs qui convertissent la lumière en électricité .
Transistors à effet de champ organiques (OFET)
Les colorants industriels orange de cuve, y compris l'this compound, ont été introduits dans les OFET. Des études ont examiné leur aptitude au traitement et leurs propriétés matérielles, soulignant leur potentiel en électronique grâce à des caractéristiques favorables telles que la voltamétrie cyclique, l'IRTF, la spectroscopie UV-Vis, la diffraction des rayons X et la photoluminescence .
Applications nano-électroniques
Le potentiel de l'this compound dans les applications nano-électroniques a été démontré par son intégration avec des structures 2D. Cette approche vise à fournir de nouvelles informations sur l'étude des semi-conducteurs organiques et leurs futures applications en nano-électronique .
Semi-conducteurs organiques
L'this compound contient des fragments de quinone qui sont essentiels à sa fonction de semi-conducteur organique. Les propriétés du composé le rendent approprié pour une utilisation dans diverses applications de semi-conducteurs, en particulier dans le domaine de la chimie des matériaux .
Mécanisme D'action
Target of Action
Vat Orange 3 primarily targets organic field-effect transistors (OFETs) and electrochemical energy storage systems . It has been used in the synthesis of p-type, n-type, and ambipolar molecules .
Mode of Action
The compound interacts with its targets by exhibiting p-type properties in OFETs . It also shows excellent performance and stability in secondary batteries . The modulation of the optoelectronic properties of the molecules is achieved by substituting at the 4,10- and 6,12-positions with different electron-rich and electron-poor units .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of organic molecular and polymeric semiconductors .
Result of Action
The result of Vat Orange 3’s action is the creation of materials with excellent performance in OFETs and secondary batteries . It also allows for the modulation of the optoelectronic properties of molecules .
Action Environment
The action, efficacy, and stability of Vat Orange 3 can be influenced by environmental factors. For instance, the compound exhibits strong aggregation in the solid state, resulting in a significant broadening of the absorption spectrum and a substantial decrease of the bandgap value from solution to the solid state .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It has been used in the synthesis of a new class of anthanthrone-based organics with excellent performance and stability in secondary batteries
Molecular Mechanism
It has been used in the synthesis of organic field-effect transistors (OFETs), where it exhibits p-type properties
Propriétés
IUPAC Name |
9,18-dibromohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaene-12,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H8Br2O2/c23-15-7-14-19-17-9(15)3-1-5-11(17)21(25)13-8-16(24)10-4-2-6-12(22(14)26)18(10)20(13)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTENFZMEHKCNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C3C4=C2C(=C1)C(=O)C5=CC(=C6C=CC=C(C6=C54)C3=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044674 | |
| Record name | C.I. Vat Orange 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4378-61-4 | |
| Record name | Pigment Red 168 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment Red 168 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[def,mno]chrysene-6,12-dione, 4,10-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Vat Orange 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,10-dibromodibenzo[def,mno]chrysene-6,12-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,10-DIBROMOANTHANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAG817W276 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)
